molecular formula C32H40O8 B1671786 Euphorbiasteroid CAS No. 28649-59-4

Euphorbiasteroid

Cat. No. B1671786
CAS RN: 28649-59-4
M. Wt: 552.7 g/mol
InChI Key: SDGDWRYYHQOQOJ-XXMLZKCSSA-N
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Description

Euphorbiasteroid is a natural product found in Euphorbia lathyris and Macaranga tanarius . It is a lathyrane-type diterpene and has been shown to have a variety of pharmacological effects such as anti-tumor and anti-obesity .


Synthesis Analysis

A study investigated the metabolic profiles of euphorbiasteroid in rats and rat liver microsomes (RLMs) and Cunninghamella elegans bio-110930 by integrating ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS), UNIFI software, and NMR techniques . A total of 31 metabolites were identified in rats .


Molecular Structure Analysis

The molecular formula of Euphorbiasteroid is C32H40O8 . The molecular weight is 552.7 g/mol . The IUPAC name is [(1’R,2R,3’E,5’R,7’S,11’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro [oxirane-2,10’-tricyclo [10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate .


Chemical Reactions Analysis

The metabolic pathways of euphorbiasteroid were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .


Physical And Chemical Properties Analysis

Euphorbiasteroid is a white powder . It is soluble in chloroform .

Scientific Research Applications

Inhibition of Adipogenesis

Euphorbiasteroid, a component found in Euphorbia lathyris L., has been shown to inhibit adipogenesis in 3T3-L1 cells, a type of pre-adipocyte. This is achieved by reducing intracellular triglyceride accumulation and altering key regulator proteins of adipogenesis. The process involves the activation of AMP-activated protein kinase (AMPK), leading to the decreased expression of adipogenic proteins like fatty acid synthase, peroxisome proliferator-activated receptor-γ, and CCAAT/enhancer-binding protein α. This research suggests the potential of euphorbiasteroid as an anti-obesity agent (Park et al., 2015).

Reversal of Multi-Drug Resistance in Cancer

Euphorbiasteroid has been evaluated for its ability to reverse P-glycoprotein-mediated multi-drug resistance in human sarcoma cell lines. It was found to restore the toxicities of various anticancer drugs in drug-resistant cells at low concentrations, suggesting its potential as a transport substrate for P-glycoprotein. This implies its use in overcoming drug resistance in cancer treatment (Choi et al., 2009).

Metabolic Profiling and Cytotoxicity

A comprehensive study on the metabolic profiling of euphorbiasteroid in rats has identified a total of 31 metabolites. The study clarified metabolic pathways including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation. Some metabolites showed significant cytotoxicity against human cell lines, contributing to the understanding of euphorbiasteroid's metabolism and its toxic material basis (Xiao et al., 2022).

Apoptosis Induction in Cancer Cells

Research has demonstrated that euphorbiasteroid can induce apoptosis in HL-60 cells (a type of cancer cell) via the Bcl-2/Bax apoptotic signaling pathway. This process is dose-dependent and involves the regulation of key apoptotic proteins, highlighting its potential as an anticancer agent (Wang Jie-we, 2014).

Future Directions

Euphorbiasteroid has shown potential as a treatment medicine for rheumatoid arthritis . It might also hold potential in the treatment of non-small cell lung cancer (NSCLC) by affecting the EGFR and Wnt/β-catenin pathways .

properties

IUPAC Name

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGDWRYYHQOQOJ-XXMLZKCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Euphorbiasteroid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
SJ Park, JH Park, A Han, M Davaatseren… - Cell Biochemistry …, 2015 - Wiley Online Library
… of euphorbiasteroid, a component of Euphorbia lathyris L., on adipogenesis of 3T3-L1 pre-adipocytes and its underlying mechanisms. Euphorbiasteroid … In addition, euphorbiasteroid …
Number of citations: 11 onlinelibrary.wiley.com
S Xiao, X Xu, X Wei, J Xin, S Li, Y Lv, W Chen, W Yuan… - Metabolites, 2022 - mdpi.com
Euphorbiasteroid, a lathyrane-type diterpene from … the metabolic profiles of euphorbiasteroid in rats and rat liver … In addition, the metabolic pathways of euphorbiasteroid were then …
Number of citations: 2 www.mdpi.com
NY Kim, CD Mohan, A Chinnathambi, SA Alharbi… - Molecules, 2022 - mdpi.com
… In this study, we demonstrate the effect of euphorbiasteroid (EPBS) on the EGFR and Wnt/β-catenin pathways in NSCLC cells. EPBS induced preferential cytotoxicity toward A549 (…
Number of citations: 10 www.mdpi.com
JS Choi, NS Kang, YK Min, SH Kim - Phytotherapy Research, 2010 - Wiley Online Library
… revealed that euphorbiasteroid showed … euphorbiasteroid was also experimentally confirmed by P-gp ATPase activity assay. In conclusion, our finding suggested that euphorbiasteroid …
Number of citations: 19 onlinelibrary.wiley.com
NY Kim, G Sethi, JY Um, KS Ahn - International Journal of Molecular …, 2023 - mdpi.com
Euphorbiasteroid (EPBS) has gained attention for its activity against human lung cancer and sarcoma; however, its impact on hepatocellular carcinoma has not yet been elucidated. …
Number of citations: 7 www.mdpi.com
H Fan, R Zhang, S Li, H Shi, Y Li… - … and Hypothesis in …, 2022 - xiahepublishing.com
Materials and methods Cell Counting Kit-8 (CCK8) and 5-Ethynyl-2′-deoxyuridine (EdU) were performed to detect the proliferation of fibroblast-like synoviocytes (FLSs). The …
Number of citations: 2 www.xiahepublishing.com
ZY Yang, MR Jiang, XT Wei - TMR Modern Herb Med, 2022 - tmrjournals.cn
… key targets of euphorbiasteroid in the … euphorbiasteroid administered group, which was consistent with the gene chip results. Molecular docking results showed that euphorbiasteroid …
Number of citations: 2 www.tmrjournals.cn
W Adolf, E Hecker, A Balmain, MF Lhomme… - Tetrahedron …, 1970 - Elsevier
The above data lead unambiguously to the formulation of structure 1, or an isomer with ester groups interchanged. The relative positions of the ester groups were elucidated by a study …
Number of citations: 51 www.sciencedirect.com
G Appendino, E Belloro, GC Tron… - Journal of natural …, 1999 - ACS Publications
The aerial parts of Euphorbia pithyusa subsp. cupanii collected in Sardinia afforded eleven novel diterpenoids belonging to the lathyrane (1a), premyrsinane (4a−g), and tigliane (5a−c) …
Number of citations: 75 pubs.acs.org
F Guo, X LI, C Zhang, X Ren, M Shi… - Journal of International …, 2014 - pesquisa.bvsalud.org
… Objective To investigate the effect of euphorbiasteroid on … , 10, 40 μg/ml of euphorbiasteroid in vitro for 24 h respectively. … inhibited significant-ly by euphorbiasteroid. The inhibition rates …
Number of citations: 1 pesquisa.bvsalud.org

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